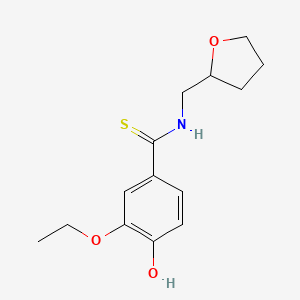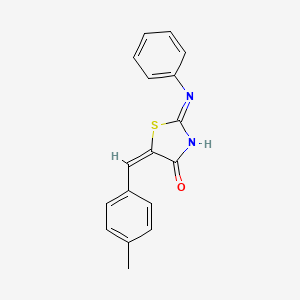
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide, also known as HMB or S-8530, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a thiosemicarbazone derivative that has been found to possess promising biological activities, including antiviral, antitumor, and anti-inflammatory properties. In
科学研究应用
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). This compound has also been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has demonstrated anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
作用机制
The mechanism of action of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. In animal models, this compound has been found to reduce tumor growth and improve survival rates.
实验室实验的优点和局限性
One advantage of using N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide in lab experiments is its low toxicity, making it a relatively safe compound to work with. This compound is also easily synthesized and can be obtained in high yields. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide. One area of interest is the development of this compound-based antiviral therapies. Another potential application is the use of this compound in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more water-soluble derivatives of this compound may improve its efficacy as a therapeutic agent.
合成方法
The synthesis of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide involves the reaction of 2-hydroxybenzaldehyde with N-methylbenzenecarbothioamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield this compound. The purity of this compound can be increased by recrystallization from ethanol.
属性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N-methylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(15(19)12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)18/h2-11,18H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWARPDNBSMLG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=S)C1=CC=CC=C1)/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)


![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)